



# A Technical Guide to Dihydrothymine (C5H8N2O2): Nomenclature, Metabolism, and **Analysis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Ethyl 2-amino-2-cyanoacetate |           |
|                      | acetate                      |           |
| Cat. No.:            | B1405154                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the C₅H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> isomer, Dihydrothymine. It covers its formal nomenclature, physicochemical properties, critical role in human metabolism, and its significance in the context of drug development, particularly in oncology. Detailed experimental protocols for its quantification and a visualization of its metabolic pathway are included to support advanced research and application.

## **IUPAC Nomenclature and Chemical Identity**

The molecular formula C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> most prominently corresponds to Dihydrothymine in biological and pharmaceutical contexts. It is a pyrimidone, representing a reduced form of the DNA nucleobase thymine.[1][2]

- Preferred IUPAC Name: 5-methyl-1,3-diazinane-2,4-dione[1]
- Systematic IUPAC Name: 5-methylhexahydropyrimidine-2,4-dione[3]
- Common Synonyms: 5,6-Dihydrothymine, 5,6-Dihydro-5-methyluracil, 5-Methyl-5,6dihydrouracil[1][4]
- CAS Number: 696-04-8[1]



### **Physicochemical and Spectroscopic Data**

The fundamental properties of dihydrothymine are summarized below. This data is essential for its identification, quantification, and for understanding its behavior in physiological and experimental settings.

| Property                                          | Value                                      | Source |
|---------------------------------------------------|--------------------------------------------|--------|
| Molecular Formula                                 | C5H8N2O2                                   | [1]    |
| Molar Mass                                        | 128.13 g/mol                               | [1]    |
| Monoisotopic Mass                                 | 128.058577502 Da                           | [5]    |
| Appearance                                        | Solid                                      | [4]    |
| logP                                              | -0.6                                       | [5]    |
| pKa (Strongest Acidic)                            | 11.7                                       | [6]    |
| Polar Surface Area                                | 58.2 Ų                                     | [6]    |
| Hydrogen Bond Donors                              | 2                                          | [6]    |
| Hydrogen Bond Acceptors                           | 2                                          | [6]    |
| Solubility (PBS, pH 7.2)                          | 0.25 mg/ml                                 | [4]    |
| <sup>13</sup> C NMR Shifts (DMSO-d <sub>6</sub> ) | 12.37, 34.23, 41.94, 153.92,<br>173.63 ppm | [1]    |
| LC-MS/MS Transition                               | m/z 129.1 $\rightarrow$ 68.9 ([M+H]+)      | [7]    |

### **Biological Significance in Drug Metabolism**

Dihydrothymine is a key intermediate metabolite in the catabolic pathway of thymine.[3] This pathway is of high interest in pharmacology and drug development due to its role in the metabolism of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[8][9]

The initial and rate-limiting step in this pathway is the reduction of thymine to dihydrothymine, a reaction catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD), which is encoded







by the DPYD gene.[8][10] The same enzyme is responsible for the breakdown of over 80% of administered 5-FU.[9][11]

Genetic variations in the DPYD gene can lead to DPD deficiency, reducing the enzyme's ability to metabolize both endogenous pyrimidines and 5-FU.[11] In patients with DPD deficiency, standard doses of 5-FU cannot be effectively cleared, leading to drug accumulation and a significantly increased risk of severe, life-threatening toxicity.[9][10] Therefore, understanding and measuring the levels of dihydrothymine and its precursor, thymine, can serve as a method for DPD phenotyping to predict patient response to fluoropyrimidine chemotherapy.[12]

## **Thymine Catabolic Pathway**

The degradation of thymine is a three-step enzymatic pathway that converts the nucleobase into water-soluble metabolites that can be excreted or utilized in other metabolic processes.[13] [14] Dihydrothymine is the product of the first, rate-limiting step.





Click to download full resolution via product page

Fig. 1: Reductive catabolic pathway of thymine.

## **Experimental Protocols**

The quantification of dihydrothymine in biological matrices is crucial for clinical research, particularly for assessing DPD enzyme activity. Below is a representative protocol for the simultaneous determination of thymine and dihydrothymine in human plasma using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Protocol: Quantification of Dihydrothymine in Human Plasma by HPLC-MS/MS[7][12]

### Foundational & Exploratory





 Objective: To accurately measure the concentration of endogenous dihydrothymine in human plasma samples.

#### Materials:

- Human plasma (collected in EDTA tubes and stored at -80°C).
- o Dihydrothymine analytical standard.
- Deuterated thymine (Thymine-d<sub>4</sub>) as an internal standard (IS).
- Acetonitrile (HPLC grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
- Waters Symmetry® C8 column (150mm x 3.9 mm; 5 μm particle size) or equivalent.[7]
- Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 200 μL aliquot of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., deuterated-thymine). This step serves to precipitate plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in 150 μL of mobile phase A (0.1% formic acid in water).[7] h. Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.
- HPLC-MS/MS Analysis:
  - HPLC System: Agilent 1260 Infinity LC series or equivalent.[15]
  - Mass Spectrometer: API 3200 MS/MS or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.
  - Column: Waters Symmetry® C8 column (150mm x 3.9 mm; 5 μm particle size).[7]
  - Mobile Phase A: 0.1% Formic Acid in Water. [7]



- Mobile Phase B: Acetonitrile with 15% Methanol and 0.1% Formic Acid.
- Gradient Elution: Implement a suitable gradient to separate dihydrothymine from thymine and other endogenous components.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - Dihydrothymine (DHT) transition: m/z 129.1 → 68.9[7]
  - Thymine (T) transition: m/z 127.1 → 110.0[7]
  - Internal Standard (deuterated-T) transition: m/z 131.1 → 114.0[7]
- Data Analysis: a. Construct a calibration curve using standards of known dihydrothymine concentrations. b. Quantify dihydrothymine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. The lower limit of quantification (LLOQ) is typically established in the low ng/mL range.[12]

### Conclusion

Dihydrothymine (C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>), with the IUPAC name 5-methyl-1,3-diazinane-2,4-dione, is a pivotal metabolite in pyrimidine catabolism. Its role extends beyond basic biochemistry into the realm of clinical pharmacology, where its formation via the DPD enzyme directly impacts the safety and efficacy of fluoropyrimidine-based chemotherapies. The analytical methods detailed herein provide a framework for researchers and clinicians to investigate DPD activity, enabling a more personalized approach to cancer treatment and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]
- 3. Dihydrothymine Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. UQ eSpace [espace.library.ug.edu.au]
- 8. Dihydropyrimidine dehydrogenase (NADP+) Wikipedia [en.wikipedia.org]
- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 10. DPYD gene: MedlinePlus Genetics [medlineplus.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thymine degradation | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Dihydrothymine (C₅H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>): Nomenclature, Metabolism, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405154#iupac-name-for-c5h8n2o2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com